molecular formula C8H7ClN4O2S B11085332 1-(2-chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole

1-(2-chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole

Cat. No.: B11085332
M. Wt: 258.69 g/mol
InChI Key: USMNYAYMJDKOMU-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole is a chemical compound characterized by the presence of a tetrazole ring substituted with a 2-chlorophenyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 2-chlorophenylhydrazine with sodium azide in the presence of a suitable acid, such as hydrochloric acid, to form the tetrazole ring.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonylation reaction using methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include 2-aminophenyl or 2-thiophenyl derivatives.

    Oxidation and Reduction Products: Sulfone or sulfide derivatives of the original compound.

Scientific Research Applications

1-(2-Chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of tetrazole-containing compounds on biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism by which 1-(2-chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may interact with specific receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

    1-Phenyl-5-(methylsulfonyl)-1H-tetrazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    1-(2-Chlorophenyl)-1H-tetrazole: Lacks the methylsulfonyl group, which may influence its solubility and interaction with biological targets.

Uniqueness: 1-(2-Chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole is unique due to the combination of the 2-chlorophenyl and methylsulfonyl groups, which confer specific chemical properties and potential biological activities that are distinct from those of similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H7ClN4O2S

Molecular Weight

258.69 g/mol

IUPAC Name

1-(2-chlorophenyl)-5-methylsulfonyltetrazole

InChI

InChI=1S/C8H7ClN4O2S/c1-16(14,15)8-10-11-12-13(8)7-5-3-2-4-6(7)9/h2-5H,1H3

InChI Key

USMNYAYMJDKOMU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=NN1C2=CC=CC=C2Cl

Origin of Product

United States

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